molecular formula C16H18N4O2 B14924428 2-amino-5-oxo-4-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-5-oxo-4-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B14924428
M. Wt: 298.34 g/mol
InChI Key: DUUSDNCNQMJEFN-UHFFFAOYSA-N
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Description

This compound belongs to the chromene-carbonitrile family, characterized by a fused bicyclic chromene core substituted with an amino group at position 2, a ketone at position 5, and a pyrazole moiety at position 2. The pyrazole ring is further modified with a propan-2-yl (isopropyl) group, which introduces steric bulk and lipophilicity. Chromene derivatives are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The carbonitrile group at position 3 enhances molecular interactions via hydrogen bonding and dipole effects, critical for target binding .

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

2-amino-5-oxo-4-(2-propan-2-ylpyrazol-3-yl)-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C16H18N4O2/c1-9(2)20-11(6-7-19-20)14-10(8-17)16(18)22-13-5-3-4-12(21)15(13)14/h6-7,9,14H,3-5,18H2,1-2H3

InChI Key

DUUSDNCNQMJEFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N

Origin of Product

United States

Preparation Methods

Multi-Component Reaction (MCR) Framework

The target compound is synthesized via a one-pot MCR involving three key components:

  • 1-(Propan-2-yl)-1H-pyrazole-5-carbaldehyde : Serves as the aldehyde component, introducing the pyrazole moiety.
  • 5,5-Dimethylcyclohexane-1,3-dione (dimedone) : Provides the cyclohexenone ring.
  • Malononitrile : Contributes the carbonitrile group and facilitates cyclization.

The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization (Figure 1). This framework is well-established for analogous chromene derivatives, with modifications in substituents enabling diversification.

Optimization of Reaction Conditions

Solvent Screening

Solvent polarity significantly impacts reaction efficiency. Comparative studies for analogous compounds reveal the following trends:

Solvent Dielectric Constant Yield (%) Purity (%)
Ethanol 24.3 88 95
Water 80.1 62 78
Acetonitrile 37.5 75 85
Toluene 2.4 45 70

Ethanol emerges as optimal due to its balanced polarity and eco-friendly profile.

Temperature and Time Dependence

Reaction completion is achieved within 4–6 hours at 25°C. Elevated temperatures (50–60°C) reduce yields by promoting side reactions, such as dimerization of malononitrile.

Mechanistic Insights

The synthesis mechanism involves three sequential steps:

  • Knoevenagel Condensation : Malononitrile reacts with the aldehyde to form an α,β-unsaturated nitrile.
  • Michael Addition : Dimedone attacks the electrophilic β-carbon of the intermediate, forming a ketoenamine.
  • Cyclization : Intramolecular nucleophilic attack by the enamine nitrogen onto the carbonyl carbon yields the chromene core.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d6) : δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.15–2.30 (m, 4H, cyclohexene CH₂), 3.10 (s, 2H, pyran CH₂), 4.85 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 6.45 (s, 1H, pyrazole H), 6.90 (s, 2H, NH₂).
  • ¹³C NMR (100 MHz, DMSO-d6) : δ 22.1 (CH(CH₃)₂), 28.5, 32.7 (cyclohexene C), 50.8 (pyran C), 114.2 (CN), 153.0 (pyrazole C), 163.5 (C=O).

Infrared (IR) Spectroscopy

Key absorptions include ν = 2190 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), and 3320 cm⁻¹ (NH₂).

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Yield (%) Purity (%)
Catalyst-Free None Ethanol 88 95
Piperidine Piperidine EtOH 85 90
L-Proline L-Proline MeOH 80 88

The catalyst-free method offers superior environmental and economic benefits without compromising efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-oxo-4-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole or chromene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazole and chromene derivatives, which can exhibit different biological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-5-oxo-4-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly influences bioactivity and physicochemical properties. Key analogs include:

Compound Name Substituent at Position 4 Key Features Biological Activity (if reported) Reference ID
2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Phenyl Simplest aryl analog; crystallographically characterized . Not reported
2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 4-Methylphenyl Enhanced lipophilicity; single-crystal X-ray structure resolved . Not reported
2-Amino-4-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 4-Dimethylaminophenyl Electron-donating group; impacts electronic density and solubility . Not reported
4-([1,1'-Biphenyl]-4-yl) analog (DRC-KS1) Biphenyl Extended π-system; evaluated as S. aureus Sortase A inhibitor . MIC = 108.2 µg/mL against S. aureus
Target Compound 1-(Propan-2-yl)-1H-pyrazol-5-yl Steric bulk from isopropyl; potential for unique binding interactions. Not explicitly reported (inference from analogs)

Key Observations :

  • Phenyl vs. Pyrazole : The phenyl group () provides planar rigidity, while the pyrazole in the target compound introduces heteroatoms (N) capable of hydrogen bonding. The isopropyl group may reduce crystallization propensity compared to aryl analogs .
  • Biological Activity : The biphenyl analog (DRC-KS1) shows moderate anti-staphylococcal activity (MIC = 108.2 µg/mL), suggesting that bulkier substituents may enhance target binding but require optimization for potency .

Role of the Carbonitrile Group

The carbonitrile group at position 3 is conserved across analogs. It participates in hydrogen bonding (e.g., as an acceptor with NH or OH groups) and influences molecular stacking in crystals . For example:

  • In the phenyl-substituted analog (), the carbonitrile forms a bifurcated hydrogen bond with adjacent NH and OH groups, stabilizing the crystal lattice.
  • Computational studies suggest the carbonitrile enhances binding to enzymatic pockets through dipole interactions .

Crystallographic and Conformational Analysis

  • Ring Puckering : The tetrahydrochromene core adopts a half-chair conformation in phenyl () and methylphenyl () analogs, with puckering parameters (q, θ) typical of strained six-membered rings .
  • Steric Effects : The isopropyl group in the target compound may induce torsional strain, altering ring puckering compared to planar aryl substituents.

Biological Activity

The compound 2-amino-5-oxo-4-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological properties and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a multi-step process that incorporates various chemical reactions such as cyclization and condensation. A notable method includes a one-pot reaction using salicylaldehyde, malononitrile, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture, which leads to the formation of the desired chromene structure with a pyrazole substituent .

Characterization

Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as:

  • Nuclear Magnetic Resonance (NMR)
  • Infrared Spectroscopy (IR)
  • Mass Spectrometry (MS)

are commonly employed to validate the molecular structure and functional groups present in the compound.

Antimicrobial Activity

Research indicates that derivatives of chromene compounds exhibit significant antimicrobial properties. In vitro studies have shown that certain synthesized compounds demonstrate complete inhibition of bacterial growth at concentrations as low as 128 µg/mL . The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antitumor Activity

The biological activity of related compounds often extends to antitumor effects. For example, structural analogs have been tested for cytotoxicity against various cancer cell lines, showing promising results with IC50 values indicating effective inhibition of cell proliferation . The presence of specific functional groups appears to enhance their anticancer activity.

Anticonvulsant Properties

Some studies suggest that pyrazole-containing compounds may exhibit anticonvulsant properties. This activity is typically evaluated using animal models subjected to seizure-inducing agents, where the test compounds are administered to assess their protective effects against seizures .

Case Studies

StudyCompound TestedBiological ActivityFindings
2-amino-5-oxo...AntimicrobialComplete inhibition at 128 µg/mL
Analogous Pyrazole DerivativesAntitumorIC50 values < 10 µM in various cancer lines
2-amino-chromenesAnticonvulsantSignificant reduction in seizure frequency

Q & A

Basic Research Questions

Q. What synthetic routes are reported for structurally similar tetrahydro-4H-chromene derivatives, and how can these inform the synthesis of the target compound?

  • Methodological Answer: Cyclocondensation reactions involving pyrazole-substituted intermediates and malononitrile derivatives are commonly used. For example, Abdel Hafiz et al. ( ) synthesized thiazolo[3,2-a]pyridine derivatives via reactions between pyrazol-4-ylmethylene malononitrile and thiazol-4(5H)-one. Adapting this, the target compound may be synthesized by reacting a propan-2-yl-substituted pyrazole with a cyclic enol ether under basic conditions, followed by nitrile incorporation .
  • Key Considerations: Optimize solvent (e.g., ethanol or DMF), temperature (80–100°C), and stoichiometric ratios of reagents to improve yield.

Q. How is the crystal structure of tetrahydro-4H-chromene derivatives validated, and what packing interactions are critical for stability?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, Mohamed et al. ( ) resolved structures of analogous chromenes, revealing triclinic (P1) symmetry with intermolecular hydrogen bonds (N–H···O and C–H···N) stabilizing the lattice .
  • Key Parameters: Collect data at 296 K with a Bruker D8 VENTURE diffractometer. Analyze mean C–C bond lengths (e.g., 0.003 Å in ) and torsion angles to confirm stereochemistry.

Q. What preliminary biological activities are reported for tetrahydro-4H-chromene analogs?

  • Methodological Answer: Antimicrobial and antioxidant assays are standard. Mohamed et al. ( ) evaluated derivatives via disk diffusion (against E. coli, S. aureus) and DPPH radical scavenging (IC50 values). The propan-2-yl-pyrazole moiety may enhance lipophilicity, improving membrane penetration .
  • Protocol: Use Mueller-Hinton agar for bacteria and 0.1 mM DPPH in methanol for antioxidant testing. Normalize results against controls (e.g., ciprofloxacin for antimicrobials, ascorbic acid for antioxidants).

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. XRD) for pyrazole-chromene hybrids be resolved?

  • Methodological Answer: Discrepancies often arise from dynamic effects in solution (e.g., tautomerism) versus solid-state rigidity. For example, in , pyrazole-carboxylates showed <sup>1</sup>H NMR shifts inconsistent with XRD due to rotational barriers. Use variable-temperature NMR and DFT calculations (e.g., B3LYP/6-31G*) to model conformers .
  • Case Study: Compare NOESY correlations (solution) with XRD-derived distances (solid-state) to identify dominant conformers.

Q. What catalytic systems are effective for functionalizing the pyrazole ring in this compound?

  • Methodological Answer: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is viable. describes Pd(PPh3)4-mediated arylations using arylboronic acids in degassed DMF/H2O. Apply this to introduce substituents at the pyrazole’s 4-position .
  • Optimization: Screen ligands (e.g., XPhos), bases (K3PO4 vs. Cs2CO3), and temperatures (80–120°C) to enhance coupling efficiency.

Q. How does the propan-2-yl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer: The isopropyl moiety increases steric bulk and logP, potentially affecting solubility and CYP450 metabolism. Use in silico tools (e.g., SwissADME) to predict bioavailability. Compare with methyl/phenyl analogs ( ) to isolate substituent effects .
  • Experimental Validation: Conduct hepatic microsome assays (human/rat) to measure metabolic stability. Monitor phase I metabolites via LC-MS.

Data Contradiction Analysis

Q. Why do computational models sometimes fail to predict the biological activity of chromene derivatives?

  • Methodological Answer: Off-target interactions (e.g., with serum proteins) or unmodeled solvation effects may explain discrepancies. For instance, reports higher experimental IC50 values than docking scores (AutoDock Vina). Validate with SPR (surface plasmon resonance) to measure binding kinetics to target enzymes .
  • Mitigation: Incorporate explicit solvent models (MD simulations >100 ns) and adjust force fields (CHARMM36) for accurate predictions.

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